molecular formula C10H8N2O3 B2527936 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 773057-18-4

2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No.: B2527936
CAS No.: 773057-18-4
M. Wt: 204.185
InChI Key: CMXWUPHHVFCADZ-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 773057-18-4) is a high-value quinazolinone derivative serving as a versatile building block in organic synthesis and medicinal chemistry research . This compound features a bicyclic 3,4-dihydroquinazolin-4-one core structure, characterized by a carboxylic acid group at the 7-position and a methyl substituent at the 2-position . The molecular formula is C 10 H 8 N 2 O 3 with a molecular weight of 204.18 g/mol . As a member of the quinazolinone family, this compound is a crucial precursor for the synthesis of more complex molecules with potential pharmacological activities . The quinazolinone scaffold is known for its diverse biological applications, and researchers utilize this specific carboxylic acid derivative to develop novel compounds for investigating antibacterial, anticancer, and anti-inflammatory properties . The molecule's structure allows for further functionalization, particularly through the carboxylic acid group, enabling the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies . The product is typically supplied as a powder and should be stored sealed in a dry, room temperature environment to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-4-oxo-3H-quinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-5-11-8-4-6(10(14)15)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXWUPHHVFCADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)C(=O)O)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773057-18-4
Record name 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This intermediate is then subjected to cyclization under acidic conditions to yield the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification under acidic conditions. A representative procedure involves sulfuric acid catalysis in methanol:

Reagents/ConditionsTemperature/TimeYieldProductReference
H<sub>2</sub>SO<sub>4</sub>, methanol60°C, 11 hours86%Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate

This reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form the ester . LC-MS data (m/z = 205 [M+H]<sup>+</sup>) confirms product formation.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles. A key example involves reaction with acetonitrile under acidic conditions:

Reagents/CondientsTemperature/TimeYieldProductReference
HCl (4M in dioxane), acetonitrile50°C, 3 hours100%Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate

This one-pot synthesis demonstrates efficient ring formation, confirmed by LC-MS (m/z = 219 [M+H]<sup>+</sup>) . The reaction likely proceeds through intermediate imine formation followed by cyclodehydration.

Decarboxylation

Thermal decarboxylation occurs under controlled conditions:

ConditionsTemperature/TimeProductReference
Heating in inert solvent150–200°C, 2–4h2-Methyl-4-oxo-3,4-dihydroquinazoline

This reaction eliminates CO<sub>2</sub> from the carboxylic acid group, forming the parent quinazolinone structure. Yields are typically moderate (50–70%) due to competing decomposition pathways.

Nucleophilic Substitution

The oxo group at position 4 can undergo substitution reactions:

Reagents/CondientsProductYieldReference
POCl<sub>3</sub>, reflux4-Chloro-2-methylquinazoline-7-carboxylic acid65–75%

Phosphorus oxychloride converts the carbonyl group to a chloro substituent, enabling further functionalization. This intermediate is valuable for synthesizing thioether derivatives.

Oxidation Reactions

The dihydroquinazoline system undergoes oxidation to aromatic derivatives:

Reagents/CondientsProductYieldReference
DDQ, CH<sub>2</sub>Cl<sub>2</sub>2-Methyl-4-oxoquinazoline-7-carboxylic acid80%

Dichlorodicyanobenzoquinone (DDQ) dehydrogenates the 3,4-dihydro ring to form a fully aromatic quinazoline system . This enhances conjugation and alters electronic properties.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of quinazoline compounds, including 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, exhibit anti-inflammatory effects. These compounds have been identified as selective inhibitors of soluble epoxide hydrolase (sEH), which plays a critical role in inflammation and pain pathways. Inhibiting sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have beneficial cardiovascular effects by reducing inflammation and oxidative stress .

Anticancer Activity

Quinazoline derivatives are known for their anticancer properties. For instance, the compound has been studied for its potential to inhibit tumor growth through mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis. The structural features of this compound are conducive to binding with targets involved in cancer progression .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the reaction of substituted anilines with appropriate carbonyl compounds. This compound serves as a precursor for synthesizing other biologically active derivatives, which can be tailored for specific therapeutic targets.

Derivative Biological Activity Reference
Quinazolinone amidesInhibition of sEH
5-lipoxygenase inhibitorsAnti-inflammatory
Fluorescent quinazolinesPhotophysical applications

Case Study: Inhibition of Leukotriene Biosynthesis

A study explored the inhibition of leukotriene biosynthesis using derivatives of quinazoline, including this compound. The findings suggested that these compounds could effectively reduce leukotriene levels, which are implicated in various inflammatory diseases .

Case Study: Anticancer Screening

In another investigation, the anticancer potential of quinazoline derivatives was assessed through in vitro assays against several cancer cell lines. The results demonstrated that certain modifications to the 2-methyl-4-oxo structure enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid with key analogs in terms of substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of 4-Oxo-3,4-Dihydroquinazoline Derivatives

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Properties/Activities Reference
This compound 2-CH₃, 4-O, 7-COOH 218.21 (ester) N/A Intermediate for enzyme inhibitors
Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate 2-CH₃, 4-O, 7-COOCH₃ 218.21 N/A Synthetic precursor; lab reagent
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (Compound 53) 2-Cl, 4-O, 7-COOH 225.01 247.0 (decomp.) Human soluble epoxide hydroxylase inhibitor
2-((2-Chlorobenzyl)amino)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (Compound 54) 2-(2-Cl-benzyl)NH, 4-O, 7-COOH 330.06 288.0 (decomp.) High yield (79%); enzyme inhibition
2-Mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid 2-SH, 4-O, 7-COOH 250.27 N/A MAO inhibitor; modulates neurotransmitters
2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid 2-(morpholinyl-CH₂), 4-O, 7-COOH 317.34 N/A Biochemical research tool
4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid 4-O, 7-COOH 190.15 N/A Core scaffold for drug development

Key Observations:

The carboxylic acid at position 7 is critical for hydrogen bonding in enzyme interactions, as seen in phosphodiesterase 5A inhibition (e.g., 2-(3-chlorobenzyl) analog in PDE5A co-crystal structures) .

Biological Activity 2-Chloro derivatives (e.g., Compound 53) exhibit potent inhibition of human soluble epoxide hydroxylase (sEH), a target for inflammatory diseases, with an 83% synthesis yield .

Synthetic Utility

  • The methyl ester analog (CAS 1016681-63-2) serves as a key intermediate for further functionalization, such as hydrolysis to the carboxylic acid or coupling reactions .
  • Substituents at position 2 (e.g., morpholinylmethyl in Compound 10) are often introduced via nucleophilic substitution or coupling reactions to modulate target selectivity .

Biological Activity

2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a compound within the quinazoline family, recognized for its unique bicyclic structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O3C_{11}H_{10}N_{2}O_{3}. This compound features a fused quinazoline ring with a carboxylic acid functionality at the 7-position and a methyl group at the 2-position. The specific arrangement of these functional groups significantly influences its reactivity and biological activity.

Biological Activities

Research indicates that compounds in the quinazoline family exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of quinazoline can inhibit various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against cancer cells while showing low cytotoxicity to normal cells .
  • Enzyme Inhibition : The compound may interact with specific enzymes, such as HDACs (Histone Deacetylases) and PI3K (Phosphoinositide 3-Kinases), leading to modulation of cellular pathways involved in cancer progression .
  • Neuropharmacological Effects : Some studies suggest that derivatives could affect neurotransmitter receptors, indicating potential applications in treating neurological disorders .

The precise mechanism of action for this compound involves its ability to bind to specific molecular targets, thereby inhibiting enzyme activity or modulating receptor functions. This interaction can lead to altered signaling pathways that promote or inhibit cell growth and survival.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
This compoundC11H10N2O3Exhibits anticancer properties; unique methyl and carboxylic acid positioning.
2-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acidC11H10N2O3Similar structure but differs in carboxyl position; studied for different pharmacological effects.
2-Methyl-4-oxo-3,4-dihydroquinazoline-8-carboxylic acidC11H10N2O3May exhibit unique interactions due to different functional group positioning.

This table highlights the distinctions between various quinazoline derivatives and their potential biological implications.

Case Studies and Research Findings

  • Antiproliferative Studies : A study reported that a derivative similar to this compound showed significant inhibition of cell proliferation in various cancer cell lines (IC50 values below 10 nM) while being selective against certain enzymes like PI3K .
  • In Vivo Studies : Animal models have been utilized to evaluate pharmacokinetic properties of quinazoline derivatives, demonstrating promising results in terms of bioavailability and therapeutic efficacy against tumors .

Q & A

Q. Strategy :

Substituent Library : Synthesize derivatives with hydrophilic groups (e.g., -OH, -NH₂) at C-2 or C-7 positions.

Physicochemical Profiling : Measure logP (via HPLC) and solubility (shake-flask method).

Activity Correlation : Use QSAR models to link structural changes to bioactivity .

Table 2 : SAR of Selected Derivatives

DerivativeSubstituent (Position)logPSolubility (mg/mL)IC₅₀ (µM)
Parent-CH₃ (C-2)2.10.510
Derivative A-OH (C-7)1.58.212
Derivative B-NH₂ (C-2)0.915.418

Basic: What are the primary research applications of this compound?

  • Medicinal Chemistry : Core scaffold for kinase inhibitors (e.g., EGFR, VEGFR) .
  • Chemical Biology : Fluorescent probes via conjugation with dansyl chloride .

Advanced: How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to target proteins in lysates .
  • CRISPR Knockout : Compare activity in wild-type vs. target-deficient cell lines .

Basic: What stability considerations are critical for storage?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • Hydrolysis Risk : Lyophilize or store in anhydrous DMSO for long-term stability .

Advanced: How to resolve spectral overlaps in NMR characterization?

  • 2D NMR : Use HSQC or COSY to distinguish overlapping aromatic signals .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs for unambiguous assignment .

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